2,5-dichloro-N-decylbenzenesulfonamide
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Overview
Description
2,5-Dichloro-N-decylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is characterized by the presence of two chlorine atoms on the benzene ring and a decyl group attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-decylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-decylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and decylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzenesulfonamides
Oxidation: Benzenesulfonic acids
Reduction: Benzenesulfinamides
Hydrolysis: Benzenesulfonic acid and decylamine
Scientific Research Applications
2,5-Dichloro-N-decylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-decylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the disruption of essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzenesulfonyl chloride
- 2,5-Dichlorobenzene-1,4-diamine
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
Uniqueness
2,5-Dichloro-N-decylbenzenesulfonamide is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This differentiates it from other sulfonamides that may lack such long alkyl chains, thereby influencing its biological activity and applications.
Properties
Molecular Formula |
C16H25Cl2NO2S |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2,5-dichloro-N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H25Cl2NO2S/c1-2-3-4-5-6-7-8-9-12-19-22(20,21)16-13-14(17)10-11-15(16)18/h10-11,13,19H,2-9,12H2,1H3 |
InChI Key |
GPYMUHYLHHIAHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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